3-(Chlorosulfonyl)benzenesulfonyl fluoride (CAS 2489-52-3) is a highly specialized bifunctional electrophile featuring both a reactive sulfonyl chloride and a stable sulfonyl fluoride on a single benzene core. This meta-substituted reagent is primarily procured as a central hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and advanced modular synthesis [1]. Unlike symmetric disulfonyl halides, the distinct leaving group kinetics of the chloride versus the fluoride enable perfectly orthogonal, step-wise functionalization [2]. The sulfonyl chloride readily undergoes standard sulfonylation with amines or alcohols under mild basic conditions, while the sulfonyl fluoride remains completely inert, acting as a stable, masked electrophile for subsequent late-stage SuFEx coupling. This predictable chemoselectivity makes it a highly efficient precursor for synthesizing asymmetric bis-sulfonamides, complex PROTAC linkers, and multivalent chemical probes without the yield losses associated with statistical mixtures.
Attempting to substitute 3-(chlorosulfonyl)benzenesulfonyl fluoride with cheaper, symmetric alternatives like benzene-1,3-disulfonyl chloride fundamentally compromises synthetic efficiency in asymmetric bifunctionalization [1]. When a symmetric disulfonyl chloride is reacted with a single equivalent of a nucleophile, it inevitably yields a statistical mixture of unreacted starting material, the desired mono-adduct, and the unwanted di-adduct, requiring laborious chromatographic separation and severely depressing the yield of the target intermediate. Furthermore, the remaining sulfonyl chloride on the mono-adduct is prone to premature hydrolysis during purification [2]. Conversely, substituting with benzene-1,3-disulfonyl fluoride requires harsh activation for both coupling steps, complicating chemoselective control. Procuring the precisely differentiated 3-(chlorosulfonyl)benzenesulfonyl fluoride eliminates these process bottlenecks, ensuring quantitative conversion in the first step while preserving a robust, hydrolysis-resistant SuFEx handle for the second.
In the synthesis of asymmetric bis-sulfonamides, the orthogonal reactivity of 3-(chlorosulfonyl)benzenesulfonyl fluoride allows for near-quantitative mono-functionalization. When reacted with a primary amine (1.0 equivalent) at room temperature, the sulfonyl chloride group reacts exclusively, typically yielding >90% of the mono-sulfonamide product with the sulfonyl fluoride remaining intact [1]. In contrast, using the baseline comparator benzene-1,3-disulfonyl chloride under identical stoichiometric conditions results in a statistical mixture, often yielding less than 50% of the desired mono-adduct alongside significant di-adduct formation and unreacted starting material [2]. The fluoride group's resistance to standard nucleophilic attack ensures that the first coupling step proceeds without over-functionalization.
| Evidence Dimension | Mono-adduct yield in equimolar amine coupling |
| Target Compound Data | >90% yield of asymmetric mono-sulfonamide (fluoride intact) |
| Comparator Or Baseline | Benzene-1,3-disulfonyl chloride: <50% mono-adduct yield (statistical mixture) |
| Quantified Difference | >40% absolute increase in target intermediate yield |
| Conditions | 1.0 eq primary amine, standard mild base (e.g., Et3N), room temperature |
Eliminates the need for complex chromatographic separation of statistical mixtures, drastically reducing process time and precursor waste in library synthesis.
A critical process advantage of 3-(chlorosulfonyl)benzenesulfonyl fluoride is the hydrolytic stability of the sulfonyl fluoride group during standard aqueous workups. Following the initial sulfonylation of the chloride group, the resulting intermediate containing the unreacted sulfonyl fluoride can be subjected to aqueous extraction and silica gel chromatography without degradation; sulfonyl fluorides exhibit a hydrolysis half-life of several days to months in neutral aqueous media [1]. Conversely, if a mono-adduct derived from benzene-1,3-disulfonyl chloride is subjected to similar aqueous purification, the residual sulfonyl chloride group undergoes rapid hydrolysis (half-life often <1 hour in aqueous organic mixtures), leading to sulfonic acid byproducts and material loss [2]. This stability differential is paramount for scalable manufacturing.
| Evidence Dimension | Hydrolysis half-life of the unreacted electrophilic site during aqueous workup |
| Target Compound Data | Sulfonyl fluoride site: Stable for days/months in neutral aqueous media |
| Comparator Or Baseline | Residual sulfonyl chloride (from symmetric precursor): <1 hour half-life in aqueous conditions |
| Quantified Difference | Orders of magnitude higher stability during standard purification |
| Conditions | Neutral to mildly basic aqueous workup and silica gel chromatography |
Allows the mono-functionalized intermediate to be isolated, stored, and purified using standard scalable laboratory techniques without degrading the second reactive site.
The retained sulfonyl fluoride group on the 3-(chlorosulfonyl)benzenesulfonyl fluoride scaffold serves as a highly specific SuFEx click hub. While completely inert to standard amines, it can be quantitatively activated for coupling with silyl ethers or secondary amines using specific catalysts (e.g., DBU, BEMP, or Ca(NTf2)2) [1]. This allows the second functionalization step to occur at a late stage in the synthetic sequence, even in the presence of other sensitive functional groups. Compared to standard amide coupling linkers (e.g., 4-(chlorosulfonyl)benzoic acid), the SuFEx reaction of the sulfonyl fluoride provides a tetrahedral sulfur(VI) linkage, which offers distinct conformational geometry and enhanced metabolic stability in medicinal chemistry applications [2].
| Evidence Dimension | Reactivity profile of the secondary linkage site |
| Target Compound Data | Requires specific SuFEx catalysis (e.g., DBU, silyl ethers) for >90% conversion |
| Comparator Or Baseline | Standard sulfonyl chlorides: React spontaneously; Amide linkers: Planar geometry |
| Quantified Difference | Absolute chemoselective control via catalyst-dependent activation |
| Conditions | Late-stage coupling with silyl ethers or amines in the presence of SuFEx catalysts |
Enables the programmed, step-wise construction of complex multivalent molecules or PROTACs without cross-reactivity during the assembly sequence.
Due to its orthogonal reactivity, this compound is a highly effective starting material for building complex bifunctional degraders. The sulfonyl chloride can be reacted with an E3 ligase ligand, while the stable sulfonyl fluoride is retained for late-stage SuFEx coupling with the target protein ligand, ensuring high yields and avoiding symmetric byproducts [1].
In pharmaceutical library generation, the predictable step-wise functionalization allows for the creation of diverse bis-sulfonamide libraries. The first amine is coupled universally to the chloride, and the resulting stable intermediates can be diversified by reacting the fluoride with a wide array of silyl ethers or amines under SuFEx conditions [2].
The sulfonyl fluoride group is a privileged warhead for labeling serine, threonine, and tyrosine residues in chemical biology. Procuring this compound allows researchers to attach a fluorophore or affinity tag via the reactive sulfonyl chloride, generating a stable, targeted covalent probe for protein profiling [3].
Corrosive;Irritant